molecular formula C15H13BrN2O3 B5765489 N-(2-bromo-4,5-dimethylphenyl)-3-nitrobenzamide CAS No. 692283-75-3

N-(2-bromo-4,5-dimethylphenyl)-3-nitrobenzamide

Cat. No. B5765489
CAS RN: 692283-75-3
M. Wt: 349.18 g/mol
InChI Key: BGWHYPGXXIUDJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromo-4,5-dimethylphenyl)-3-nitrobenzamide, also known as BDMNB, is a chemical compound that has been widely studied for its potential applications in scientific research. BDMNB is a nitrobenzamide derivative that has shown promising results in various fields of research, including cancer treatment, neuroprotection, and anti-inflammatory therapy.

Mechanism of Action

The mechanism of action of N-(2-bromo-4,5-dimethylphenyl)-3-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. N-(2-bromo-4,5-dimethylphenyl)-3-nitrobenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(2-bromo-4,5-dimethylphenyl)-3-nitrobenzamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, N-(2-bromo-4,5-dimethylphenyl)-3-nitrobenzamide has also been studied for its potential neuroprotective and anti-inflammatory effects. N-(2-bromo-4,5-dimethylphenyl)-3-nitrobenzamide has been shown to protect neurons from damage caused by oxidative stress and to reduce inflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-bromo-4,5-dimethylphenyl)-3-nitrobenzamide for lab experiments is its high potency and specificity. N-(2-bromo-4,5-dimethylphenyl)-3-nitrobenzamide has been shown to have a strong inhibitory effect on cancer cells and other target molecules, making it a useful tool for studying the mechanisms of disease and developing new therapies. However, N-(2-bromo-4,5-dimethylphenyl)-3-nitrobenzamide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on N-(2-bromo-4,5-dimethylphenyl)-3-nitrobenzamide. One area of interest is the development of new cancer therapies based on N-(2-bromo-4,5-dimethylphenyl)-3-nitrobenzamide and other nitrobenzamide derivatives. Another potential direction is the investigation of N-(2-bromo-4,5-dimethylphenyl)-3-nitrobenzamide's neuroprotective and anti-inflammatory properties for the treatment of neurodegenerative diseases and other conditions involving inflammation. Further research is also needed to fully understand the mechanism of action of N-(2-bromo-4,5-dimethylphenyl)-3-nitrobenzamide and its potential side effects and toxicity.

Synthesis Methods

The synthesis of N-(2-bromo-4,5-dimethylphenyl)-3-nitrobenzamide involves a series of chemical reactions, including bromination, nitration, and amidation. The starting material for the synthesis is 2,4,5-trimethylbromobenzene, which is reacted with nitric acid to form 2-bromo-4,5-dimethyl-3-nitrobenzoic acid. The acid is then converted to N-(2-bromo-4,5-dimethylphenyl)-3-nitrobenzamide through amidation with ammonia and acetic anhydride.

Scientific Research Applications

N-(2-bromo-4,5-dimethylphenyl)-3-nitrobenzamide has been studied for its potential applications in various fields of scientific research. One of the primary areas of research is cancer treatment. N-(2-bromo-4,5-dimethylphenyl)-3-nitrobenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

N-(2-bromo-4,5-dimethylphenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O3/c1-9-6-13(16)14(7-10(9)2)17-15(19)11-4-3-5-12(8-11)18(20)21/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWHYPGXXIUDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Br)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301244193
Record name N-(2-Bromo-4,5-dimethylphenyl)-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301244193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromo-4,5-dimethylphenyl)-3-nitrobenzamide

CAS RN

692283-75-3
Record name N-(2-Bromo-4,5-dimethylphenyl)-3-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=692283-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Bromo-4,5-dimethylphenyl)-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301244193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.